molecular formula C14H14ClN3O B3011302 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034481-46-2

2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No.: B3011302
CAS No.: 2034481-46-2
M. Wt: 275.74
InChI Key: GJMNTTCXYIIZPD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound that features a chlorophenyl group and a pyrimidinyl ethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorophenyl-3-oxobutanoate.

    Cyclization: The intermediate undergoes cyclization with guanidine to form 2-(4-chlorophenyl)-4,6-dihydroxypyrimidine.

    Alkylation: The pyrimidine derivative is then alkylated with 2-bromoethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-(pyrimidin-4-yl)ethyl)acetamide: Similar structure but with a different position of the pyrimidinyl group.

    2-(4-fluorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the pyrimidinyl ethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-13-3-1-11(2-4-13)7-14(19)18-6-5-12-8-16-10-17-9-12/h1-4,8-10H,5-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNTTCXYIIZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCC2=CN=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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